1,2-Phenylenedimethanamine dihydrochloride

Vue d'ensemble

Description

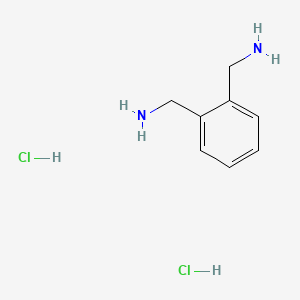

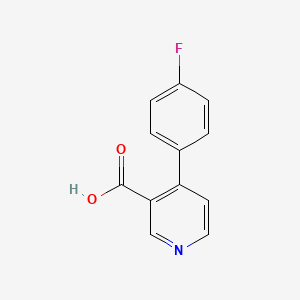

1,2-Phenylenedimethanamine dihydrochloride is a compound with the molecular formula C8H14Cl2N2 . It is also known by other names such as 2-Aminomethyl-benzylamine dihydrochloride and o-Xylylenediamine dihydrochloride . The molecular weight of this compound is 209.11 g/mol .

Molecular Structure Analysis

The InChI representation of 1,2-Phenylenedimethanamine dihydrochloride isInChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H . The Canonical SMILES representation is C1=CC=C(C(=C1)CN)CN.Cl.Cl . Physical And Chemical Properties Analysis

The computed properties of 1,2-Phenylenedimethanamine dihydrochloride include a molecular weight of 209.11 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 208.0534038 g/mol and the topological polar surface area is 52 Ų .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

1,2-Phenylenedimethanamine dihydrochloride, through its derivatives and analogs, plays a role in chemical synthesis and characterization. For instance, substances based on the 1,2-diarylethylamine template have been investigated for various potential clinical applications. These substances can function as NMDA receptor antagonists, demonstrating the potential of 1,2-Phenylenedimethanamine derivatives in pharmacology and neuroscience research (Dybek et al., 2019).

Metabolic Studies

In metabolic research, derivatives of 1,2-Phenylenedimethanamine dihydrochloride, like triethylene tetramine dihydrochloride, have been studied for their interactions with copper, iron, and zinc. This research is particularly relevant in the context of diseases like Wilson's disease, where copper accumulates in organs. Understanding how these derivatives metabolize and chelate metals provides insights into potential treatments for such conditions (Kodama et al., 1997).

Pharmaceutical Applications

1,2-Phenylenedimethanamine dihydrochloride and its analogs are significant in pharmaceutical research. For example, 1-Phenylethanol, derived from similar chemical structures, is used in pharmaceuticals as an anti-inflammatory and analgesic agent. Research into the selective synthesis of such compounds, utilizing environmentally friendly methods, highlights the pharmaceutical potential of these compounds (More & Yadav, 2018).

Receptor Binding Studies

Derivatives of 1,2-Phenylenedimethanamine dihydrochloride have been used in receptor binding studies. For instance, compounds based on (1,2-diaminoethane)dichloroplatinum(II) linked to dihydroxy-2-phenylindole have been studied for their affinity to the estrogen receptor. These studies provide insights into receptor-ligand interactions, which are crucial in drug development (Knebel & von Angerer, 1988).

Environmental and Toxicology Studies

1,2-Phenylenedimethanamine dihydrochloride-related compounds are also significant in environmental and toxicology studies. Research into the percutaneous absorption of N-Phenyl-2-naphthylamine, an antioxidant related to 1,2-Phenylenedimethanamine dihydrochloride, under workplace conditions provides important information about occupational health risks and environmental safety (Marek et al., 2017).

Safety and Hazards

1,2-Phenylenedimethanamine dihydrochloride is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects .

Mécanisme D'action

Target of Action

1,2-Phenylenedimethanamine dihydrochloride, also known as 2-AMINOMETHYL-BENZYLAMINE DIHYDROCHLORIDE, is primarily used as a reagent in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (such as chlorine, bromine, fluorine, or iodine) attached to an alkyl group.

Mode of Action

The compound interacts with its targets (alkyl halides) through a nucleophilic substitution reaction. In this reaction, the amine group in the 1,2-Phenylenedimethanamine dihydrochloride acts as a nucleophile, donating a pair of electrons to the electrophilic carbon in the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the release of a halide ion .

Biochemical Pathways

The exact biochemical pathways affected by 1,2-Phenylenedimethanamine dihydrochloride depend on the specific alkyl halides it is reacting with. In general, the compound plays a crucial role in the synthesis of primary amines, which are involved in a wide range of biochemical processes, including protein synthesis and neurotransmitter regulation .

Pharmacokinetics

The compound is known to be soluble in diethyl ether, ethyl acetate, and methanol, but insoluble in water and most organic solvents . This suggests that its bioavailability may be influenced by factors such as solvent choice and pH.

Result of Action

The primary result of the action of 1,2-Phenylenedimethanamine dihydrochloride is the formation of primary amines from alkyl halides . These amines can then participate in further reactions, serving as building blocks for more complex organic compounds.

Action Environment

The action of 1,2-Phenylenedimethanamine dihydrochloride is influenced by several environmental factors. For instance, the compound is stable in air and remains unchanged when heated at 100°C . Additionally, the reaction with alkyl halides is likely to be influenced by factors such as temperature, solvent choice, and the presence of other reagents. It’s important to optimize these conditions to ensure the efficient and selective formation of the desired primary amine products.

Propriétés

IUPAC Name |

[2-(aminomethyl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEOIFDDSWXYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491287 | |

| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Phenylenedimethanamine dihydrochloride | |

CAS RN |

21294-14-4 | |

| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Xylylenediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)